molecular formula C12H14ClF3N4O B2529842 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 2061269-72-3

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2529842
CAS No.: 2061269-72-3
M. Wt: 322.72
InChI Key: DSGKCWLDTMSBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H14ClF3N4O and its molecular weight is 322.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tridentate Ligands

  • The compound has been studied in the context of creating tridentate ligands for complexes involving the fac-{Re(CO)3}+ core. These ligands include derivatives like pyridine and imidazole. Such research explores the diverse coordination geometries and the structural implications of these complexes (Wei et al., 2004).

Hydrolysis Reactions

  • The compound has been involved in studies related to hydrolysis reactions. For instance, examining how certain derivatives hydrolyze into pyruvic acid, carbon dioxide, and amines, highlighting the compound's reactivity and potential in organic synthesis (Iwanami et al., 1964).

Nucleophilic Substitution Reactions

  • It has been used in studying nucleophilic substitution reactions, particularly with chlorofluoro olefins and hexafluoropropylene oxide. This research sheds light on the synthesis of polyfluorinated tertiary amines and heterocycles (Mir et al., 1994).

Reaction with Maleic Anhydride

  • Investigations have been conducted on the reaction of secondary amines, including methylpiperazine, with maleic anhydride. This research contributes to understanding the kinetics and mechanisms of such reactions (Kour et al., 2017).

Schiff Bases

  • The compound has been studied in the context of Schiff bases, particularly in examining their tautomeric equilibrium in different solvents, which is significant in understanding the dynamics of molecular structures (Nazır et al., 2000).

Synthesis of Derivatives

  • Research has been conducted on synthesizing derivatives of this compound, particularly focusing on how different reactions lead to the formation of various heterocyclic structures (Bradiaková et al., 2009).

Synthesis of Nootropic Agents

  • It has been used in synthesizing nootropic agents, where its reactions with different compounds were explored for potential applications in enhancing cognitive functions (Valenta et al., 1994).

Properties

IUPAC Name

[2-amino-3-chloro-5-(trifluoromethyl)pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c1-19-2-4-20(5-3-19)11(21)8-7(12(14,15)16)6-18-10(17)9(8)13/h6H,2-5H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKCWLDTMSBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.